molecular formula C12H16N2O3S B14765467 N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide

N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide

Katalognummer: B14765467
Molekulargewicht: 268.33 g/mol
InChI-Schlüssel: SLDOUNAIGNVPDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide is an organic compound with a complex structure that includes an aminophenyl group, a sulfonyl group, and a cyclopentanecarboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide typically involves multiple steps. One common method starts with the reaction of 4-nitrobenzenesulfonyl chloride with cyclopentanecarboxamide in the presence of a base such as triethylamine. This reaction forms the intermediate N-((4-nitrophenyl)sulfonyl)cyclopentanecarboxamide. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-((4-Nitrophenyl)sulfonyl)cyclopentanecarboxamide.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, while the cyclopentanecarboxamide moiety provides additional binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-((4-Nitrophenyl)sulfonyl)cyclopentanecarboxamide
  • N-((4-Methylphenyl)sulfonyl)cyclopentanecarboxamide
  • N-((4-Chlorophenyl)sulfonyl)cyclopentanecarboxamide

Uniqueness

N-((4-Aminophenyl)sulfonyl)cyclopentanecarboxamide is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable molecule in scientific research.

Eigenschaften

Molekularformel

C12H16N2O3S

Molekulargewicht

268.33 g/mol

IUPAC-Name

N-(4-aminophenyl)sulfonylcyclopentanecarboxamide

InChI

InChI=1S/C12H16N2O3S/c13-10-5-7-11(8-6-10)18(16,17)14-12(15)9-3-1-2-4-9/h5-9H,1-4,13H2,(H,14,15)

InChI-Schlüssel

SLDOUNAIGNVPDB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.